3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
CAS No.: 183208-11-9
Cat. No.: VC4687084
Molecular Formula: C9H16ClN3O
Molecular Weight: 217.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 183208-11-9 |
---|---|
Molecular Formula | C9H16ClN3O |
Molecular Weight | 217.7 |
IUPAC Name | 5-ethyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Standard InChI | InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-4-3-5-10-6-7;/h7,10H,2-6H2,1H3;1H |
Standard InChI Key | OBNPTPDBYZEWSC-UHFFFAOYSA-N |
SMILES | CCC1=NC(=NO1)C2CCCNC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The molecular formula of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is C₉H₁₆ClN₃O, with a molecular weight of 217.69 g/mol (calculated for the 2-substituted analog) . The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications.
Table 1: Key Physicochemical Properties
Structural Analysis
The compound comprises:
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Piperidine Ring: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and receptor-binding potential.
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1,2,4-Oxadiazole Moiety: A five-membered heterocycle containing one oxygen and two nitrogen atoms, known for hydrogen-bonding capabilities and metabolic stability.
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Ethyl Substituent: At the 5-position of the oxadiazole ring, influencing electronic effects and steric interactions.
Synthesis and Optimization
Synthetic Routes
While direct methods for the 3-substituted isomer are undocumented, analogous pathways for 2- and 4-substituted derivatives involve:
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Cyclocondensation: Reacting piperidine precursors with amidoximes or nitrile oxides under acidic conditions.
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Salt Formation: Treating the free base with hydrochloric acid to improve stability and solubility .
Table 2: Representative Reaction Conditions for Analogs
Parameter | Conditions |
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Solvent | Ethanol/water (3:1) |
Temperature | 80–100°C |
Catalyst | p-Toluenesulfonic acid |
Yield | 60–75% |
Purity (HPLC) | ≥95% |
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 181.23 for the free base.
Biological Activity and Mechanisms
Table 3: Cytotoxicity Data for Analogous Compounds
Cell Line | IC₅₀ (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.63 | |
A549 (Lung Cancer) | 12.0 | |
U937 (Lymphoma) | 10.0 |
Antimicrobial Effects
1,2,4-Oxadiazoles disrupt microbial growth by:
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Membrane Permeabilization: Observed in Gram-positive bacteria (e.g., Staphylococcus aureus).
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Enzyme Inhibition: Targeting bacterial DNA gyrase and topoisomerase IV.
Pharmacological Applications
Neuroprotective Activity
Preliminary studies suggest oxadiazole derivatives mitigate oxidative stress in neuronal models, potentially via:
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Nrf2 Pathway Activation: Enhancing antioxidant response elements.
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Glutamate Modulation: Regulating excitotoxicity in neurodegenerative disorders.
Agrochemistry
Structural analogs demonstrate herbicidal activity against Amaranthus retroflexus (IC₅₀: 28 µM), likely through inhibition of acetolactate synthase.
Comparative Analysis with Structural Analogs
2- vs. 3-Substituted Isomers
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Bioavailability: The 3-substituted isomer’s reduced steric hindrance may enhance membrane permeability compared to the 2-substituted variant.
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Target Selectivity: Piperidine ring positioning influences affinity for serotonin (5-HT) receptors, a trait explored in anxiolytic drug development.
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